molecular formula C10H6F2IN3O B11789238 4-Amino-1-(3,4-difluorophenyl)-5-iodopyrimidin-2(1H)-one

4-Amino-1-(3,4-difluorophenyl)-5-iodopyrimidin-2(1H)-one

Cat. No.: B11789238
M. Wt: 349.08 g/mol
InChI Key: GRDHLHPLRBGEGE-UHFFFAOYSA-N
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Description

4-Amino-1-(3,4-difluorophenyl)-5-iodopyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(3,4-difluorophenyl)-5-iodopyrimidin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoroaniline and 5-iodouracil.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(3,4-difluorophenyl)-5-iodopyrimidin-2(1H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological activities and applications.

Scientific Research Applications

4-Amino-1-(3,4-difluorophenyl)-5-iodopyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-Amino-1-(3,4-difluorophenyl)-5-iodopyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes such as kinases and proteases, inhibiting their activity.

    Pathways Involved: It can interfere with signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-(3,4-difluorophenyl)-5-bromopyrimidin-2(1H)-one: Similar structure but with a bromine atom instead of iodine.

    4-Amino-1-(3,4-difluorophenyl)-5-chloropyrimidin-2(1H)-one: Similar structure but with a chlorine atom instead of iodine.

    4-Amino-1-(3,4-difluorophenyl)-5-fluoropyrimidin-2(1H)-one: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 4-Amino-1-(3,4-difluorophenyl)-5-iodopyrimidin-2(1H)-one makes it unique compared to its analogs. The iodine atom can participate in specific interactions and reactions that other halogens may not, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C10H6F2IN3O

Molecular Weight

349.08 g/mol

IUPAC Name

4-amino-1-(3,4-difluorophenyl)-5-iodopyrimidin-2-one

InChI

InChI=1S/C10H6F2IN3O/c11-6-2-1-5(3-7(6)12)16-4-8(13)9(14)15-10(16)17/h1-4H,(H2,14,15,17)

InChI Key

GRDHLHPLRBGEGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=C(C(=NC2=O)N)I)F)F

Origin of Product

United States

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